![molecular formula C10H8O2 B142005 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene CAS No. 133992-43-5](/img/structure/B142005.png)
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, also known as DTD or Dodecatriene, is a complex organic compound that has been the subject of extensive scientific research. This compound is a cyclic ether with a unique structure that has attracted the attention of chemists and biochemists alike. In
Mecanismo De Acción
The mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is not well understood, but it is believed to be due to its unique structure and chemical properties. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to interact with a variety of biological molecules, including proteins and nucleic acids. It is thought that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene may act as a modulator of protein-protein interactions, which could have implications for the treatment of diseases such as cancer.
Efectos Bioquímicos Y Fisiológicos
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene can inhibit the growth of cancer cells, and may also have anti-inflammatory properties. However, the exact mechanisms by which 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene exerts these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has several advantages as a research tool, including its unique structure and potential applications in organic electronics. However, there are also limitations to its use in lab experiments. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a relatively complex compound, and its synthesis can be challenging. Additionally, its interactions with biological molecules are not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research related to 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene. One area of interest is in the development of new synthetic methods for 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene and its derivatives. Another area of research is in the elucidation of the mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, which could have implications for the development of new drugs and therapies. Finally, there is potential for the use of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene in the development of new organic electronic devices, which could have significant implications for the field of electronics.
Métodos De Síntesis
The synthesis of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a complex process that involves several steps. The most common method of synthesizing 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is through the Diels-Alder reaction between 1,3-cyclohexadiene and 2,3-dimethyl-1,3-butadiene. This reaction yields a mixture of isomers, which can be separated and purified using various chromatographic techniques. Other methods of synthesis include the use of Grignard reagents and the Wittig reaction.
Aplicaciones Científicas De Investigación
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been the subject of extensive scientific research due to its unique structure and potential applications. One of the most promising areas of research is in the field of organic electronics. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
Propiedades
Número CAS |
133992-43-5 |
|---|---|
Nombre del producto |
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
InChI |
InChI=1S/C10H8O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-3,6H,4-5H2 |
Clave InChI |
MTVBHMKBDVSIKM-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC3=C2C1=CO3 |
SMILES canónico |
C1COC2=CC=CC3=C2C1=CO3 |
Sinónimos |
Furo[4,3,2-de][1]benzopyran, 3,4-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



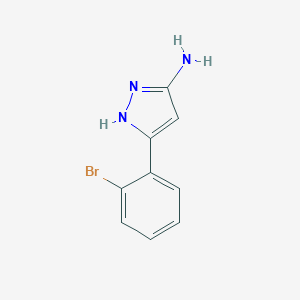
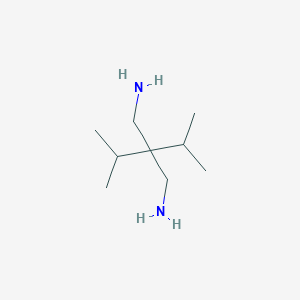
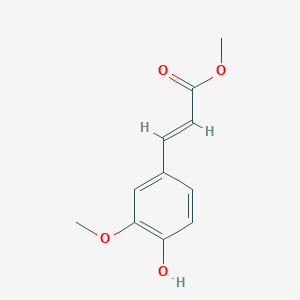
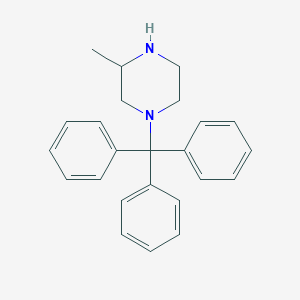
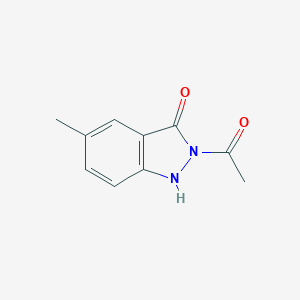
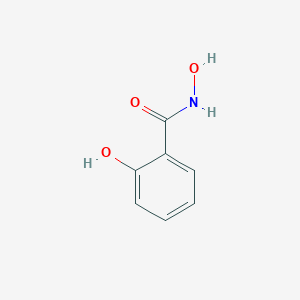
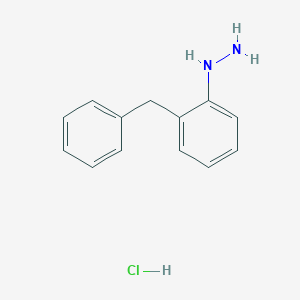
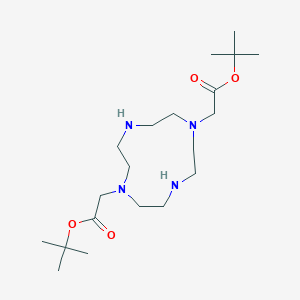
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
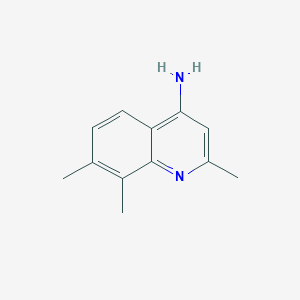
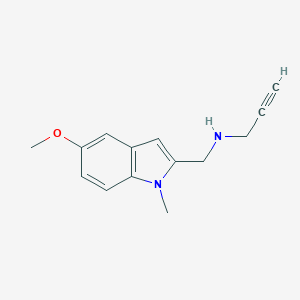
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)
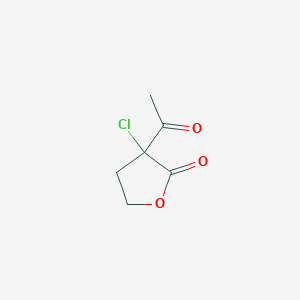
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)